molecular formula C17H18F3NO3 B2668376 N-[2-(furan-2-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide CAS No. 1798512-34-1

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2668376
CAS No.: 1798512-34-1
M. Wt: 341.33
InChI Key: MNUOQPZMWQWHPU-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic propanamide derivative characterized by a trifluoromethyl-substituted phenyl group and a hydroxypropyl-furan side chain. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the furan moiety may contribute to hydrogen bonding or π-π interactions in biological systems.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO3/c1-16(23,14-3-2-10-24-14)11-21-15(22)9-6-12-4-7-13(8-5-12)17(18,19)20/h2-5,7-8,10,23H,6,9,11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNUOQPZMWQWHPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)CCC1=CC=C(C=C1)C(F)(F)F)(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

    Reduction: The furan ring can be reduced to form a tetrahydrofuran ring.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of tetrahydrofuran derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets. The furan ring and hydroxypropyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a potent inhibitor or activator of specific pathways .

Comparison with Similar Compounds

Research Implications

  • Trifluoromethylphenyl Group : Consistently associated with improved metabolic stability across analogs .
  • Hydroxypropyl-Furan vs. Bulky Side Chains : Smaller substituents (e.g., hydroxypropyl-furan) may balance solubility and target engagement better than rigid groups like oxazole or ferrocene .
  • Nitro Group Limitations : Nitro-containing analogs risk toxicity, favoring the target compound’s furan-based design .

Biological Activity

N-[2-(furan-2-yl)-2-hydroxypropyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18F3N1O3C_{16}H_{18}F_3N_1O_3. The presence of a furan ring, a hydroxypropyl group, and a trifluoromethyl-substituted phenyl moiety contributes to its unique properties and biological activities.

Property Value
Molecular Formula C16H18F3N1O3C_{16}H_{18}F_3N_1O_3
Molecular Weight 335.32 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The furan and trifluoromethyl groups enhance its binding affinity, leading to modulation of target activities. Key mechanisms include:

  • Enzyme Inhibition : It has shown potential in inhibiting specific enzymes involved in inflammatory pathways.
  • Receptor Interaction : The compound may bind to receptors that mediate cellular responses in various biological processes.

Antimicrobial Activity

Research indicates that compounds containing furan moieties exhibit antimicrobial properties. This compound's structure suggests it may inhibit bacterial growth through interaction with microbial enzymes or cell membranes.

Anticancer Activity

Studies have highlighted the anticancer potential of furan derivatives. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties.

Anti-inflammatory Effects

The compound's ability to inhibit specific kinases involved in inflammatory responses positions it as a candidate for treating inflammatory diseases. Research has shown that derivatives can significantly reduce inflammation markers in cellular models.

Case Studies and Research Findings

  • Study on Anticancer Properties :
    A study investigated the effects of furan-based compounds on cancer cell lines, revealing that certain derivatives exhibited significant growth inhibition (IC50 values ranging from 10 µM to 30 µM) against breast and colon cancer cells.
  • Inflammatory Response Inhibition :
    In a preclinical model, the compound was administered to mice with induced inflammation, resulting in a marked reduction in leukocyte recruitment and pro-inflammatory cytokine levels, indicating its potential as an anti-inflammatory agent.
  • Antimicrobial Efficacy :
    A series of tests against Gram-positive and Gram-negative bacteria showed that the compound inhibited bacterial growth at concentrations as low as 5 µg/mL, highlighting its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?

  • Methodology : A multi-step synthesis involving amide coupling between furan-2-yl hydroxypropylamine and 3-[4-(trifluoromethyl)phenyl]propanoic acid derivatives is typical. Optimize yields (e.g., 70–79% as in ) by using coupling agents like HATU with DIPEA in DMF, followed by purification via reverse-phase HPLC . Monitor reaction progress using TLC or LC-MS to minimize side products.

Q. How should researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodology :

  • NMR Spectroscopy : Analyze 1^1H and 13^13C NMR to verify substituent positions (e.g., furan protons at δ 6.2–7.4 ppm, trifluoromethyl signals at δ 120–125 ppm in 19^19F NMR) .
  • HPLC : Use ≥98% purity thresholds with C18 columns and acetonitrile/water gradients .
  • Mass Spectrometry : Confirm molecular weight (e.g., expected [M+H]+^+ via ESI-MS) .

Q. What analytical techniques are critical for characterizing stereochemical features in this compound?

  • Methodology :

  • Chiral HPLC : Resolve enantiomers using chiral stationary phases (e.g., highlights (1S,2R)-stereochemistry in related compounds).
  • X-ray Crystallography : Determine absolute configuration if crystalline derivatives are obtainable .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound’s biological activity?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace trifluoromethyl with cyano or sulfonyl groups) and test activity in target assays (e.g., PPARα antagonism in ).
  • In Vitro Assays : Compare IC50_{50} values across analogs using reporter gene assays or competitive binding studies .
  • Computational Docking : Use Schrödinger Suite or AutoDock to predict interactions with PPARα’s ligand-binding domain .

Q. How can researchers resolve discrepancies in reported biological activity data across different in vitro models?

  • Methodology :

  • Orthogonal Assays : Validate activity using both cell-free (e.g., SPR binding) and cell-based (e.g., luciferase reporter) systems to rule out model-specific artifacts .
  • Dose-Response Curves : Ensure consistency in compound solubility and vehicle effects (e.g., DMSO concentration ≤0.1%) .
  • Meta-Analysis : Compare data from peer-reviewed studies (e.g., vs. 13) to identify confounding variables like assay sensitivity or cell line variability.

Q. What strategies mitigate metabolic instability of the furan moiety in pharmacokinetic studies?

  • Methodology :

  • Prodrug Design : Mask the hydroxyl group with acetyl or phosphate esters to enhance plasma stability .
  • Microsomal Assays : Test hepatic clearance using human liver microsomes and identify major metabolites via LC-MS/MS .

Data Contradiction Analysis

Q. How should conflicting data on PPARα antagonism versus off-target effects be addressed?

  • Methodology :

  • Selectivity Profiling : Screen against related nuclear receptors (PPARγ, PPARδ) using radioligand displacement assays .
  • Gene Knockout Models : Use PPARα-deficient cell lines to isolate off-target effects .
  • Transcriptomics : Perform RNA-seq to identify non-PPARα pathways modulated by the compound .

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